Welcome to the BenchChem Online Store!
molecular formula C11H12N4O B8383135 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

Cat. No. B8383135
M. Wt: 216.24 g/mol
InChI Key: JVHKVUJUXDWFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178534B2

Procedure details

5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H)-one: A mixture of 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1 H)-one (600 mg, 2.78 mmol) and isothiocyanatobenzene (450 mg, 3.33 mmol) in NMP-1,3-dichlorobenzene (1:1, 10 mL) was heated in a microwave at 160° C. for 1 hr and then purified by preparative LCMS to provide the title compound, 5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(1H)-one (310 mg, 43% yield).
[Compound]
Name
5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
NMP 1,3-dichlorobenzene
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[CH:14]=2)=[CH:5][CH:4]=1)[NH2:2].N(C1C=CC=CC=1)=[C:18]=[S:19]>CN1C(=O)CCC1.ClC1C=CC=C(Cl)C=1>[NH:1]([C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[CH:14]=2)=[CH:5][CH:4]=1)[NH2:2].[SH:19][C:18]1[N:8]2[CH:7]=[C:6]([C:9]3[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[CH:14]=3)[CH:5]=[CH:4][C:3]2=[N:1][N:2]=1 |f:2.3|

Inputs

Step One
Name
5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mg
Type
reactant
Smiles
N(N)C1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
Name
Quantity
450 mg
Type
reactant
Smiles
N(=C=S)C1=CC=CC=C1
Name
NMP 1,3-dichlorobenzene
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O.ClC1=CC(=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative LCMS

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
Name
Type
product
Smiles
SC1=NN=C2N1C=C(C=C2)C=2C=CC(N(C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.